1-(6-Metilpiridin-2-il)propan-1-amina

Descripción general

Descripción

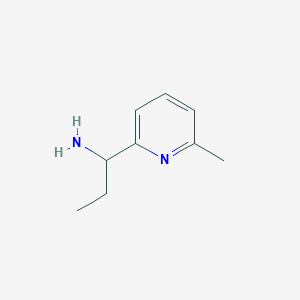

1-(6-Methylpyridin-2-yl)propan-1-amine is a useful research compound. Its molecular formula is C9H14N2 and its molecular weight is 150.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(6-Methylpyridin-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridin-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ciencia de Materiales

Este compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en el desarrollo de materiales novedosos con propiedades electrónicas o fotónicas específicas. Su estructura molecular puede incorporarse a polímeros o moléculas pequeñas que forman parte de diodos emisores de luz orgánicos (OLED) u otros dispositivos electrónicos .

Química Analítica

En química analítica, la 1-(6-Metilpiridin-2-il)propan-1-amina puede utilizarse como patrón o reactivo en diversas técnicas espectroscópicas y cromatográficas. Su estructura y propiedades bien definidas permiten su uso en la calibración de instrumentos o como componente en la síntesis de reactivos analíticos más complejos .

Bioquímica

Las aplicaciones bioquímicas de este compuesto incluyen su función como bloque de construcción para biomoléculas más complejas. Se puede utilizar para imitar o interferir con la actividad biológica de compuestos naturales, ayudando en el estudio de las vías bioquímicas y el desarrollo de fármacos .

Ciencia Ambiental

En la ciencia ambiental, los derivados de la this compound se pueden emplear en la detección y cuantificación de contaminantes. Su reactividad química lo hace adecuado para su uso en sensores y ensayos que monitorean contaminantes ambientales .

Ciencia Agrícola

El sector agrícola puede beneficiarse de este compuesto mediante su incorporación a pesticidas o herbicidas. Su flexibilidad estructural permite la creación de moléculas que pueden dirigirse a plagas o malezas específicas, lo que podría conducir a productos químicos agrícolas más efectivos y respetuosos con el medio ambiente .

Actividad Biológica

1-(6-Methylpyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound 1-(6-Methylpyridin-2-yl)propan-1-amine has the molecular formula and a molecular weight of approximately 150.22 g/mol. Its structure features a pyridine ring substituted at the 6-position with a methyl group, linked to a propan-1-amine chain. This unique configuration is believed to influence its biological activity.

Preliminary studies indicate that 1-(6-Methylpyridin-2-yl)propan-1-amine may exert its biological effects through several mechanisms:

- Enzyme Inhibition : It is suggested that the compound may inhibit specific enzymes involved in cell proliferation, which is critical in cancer therapy .

- Receptor Modulation : The compound could interact with various receptors, potentially modulating signaling pathways related to inflammation and immune responses .

Antimicrobial Properties

Research has shown that compounds containing pyridine rings exhibit notable antimicrobial activity. For instance, 1-(6-Methylpyridin-2-yl)propan-1-amine has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

| Enterococcus faecalis | 0.0098 |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The anticancer potential of 1-(6-Methylpyridin-2-yl)propan-1-amine has been explored in various studies. For instance, it was found to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. The compound's effectiveness was evaluated using IC50 values across different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.4 |

| A549 (lung cancer) | 12.3 |

| HeLa (cervical cancer) | 10.5 |

These results highlight its potential as an anticancer therapeutic agent .

Case Studies

Several case studies have documented the biological effects of similar compounds derived from the pyridine family:

- Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally related to 1-(6-Methylpyridin-2-yl)propan-1-amine, which showed promising results against resistant bacterial strains .

- Cancer Therapy Research : Another study focused on the anticancer properties of pyridine-based compounds, revealing mechanisms involving apoptosis induction and inhibition of tumor growth in xenograft models.

Propiedades

IUPAC Name |

1-(6-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8(10)9-6-4-5-7(2)11-9/h4-6,8H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTQUDZMUDLYQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC(=N1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672470 | |

| Record name | 1-(6-Methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-33-5 | |

| Record name | 1-(6-Methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.